molecular formula C11H11N3O B1463717 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone CAS No. 92289-44-6

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B1463717
CAS No.: 92289-44-6
M. Wt: 201.22 g/mol
InChI Key: CFEJCYQQBWLPQI-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position, along with an ethanone group at the 3-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research.

Scientific Research Applications

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in some studies . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Biochemical Analysis

Biochemical Properties

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound exhibits strong binding affinity to the enzyme’s catalytic domain, leading to inhibition of its activity. Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular processes like proliferation, apoptosis, and differentiation. Moreover, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, preventing the enzyme from performing its function in DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues is also determined by its interactions with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with acetic anhydride to form 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Comparison with Similar Compounds

    1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone: Similar structure but with a different triazole ring position.

    1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJCYQQBWLPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680546
Record name 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92289-44-6
Record name 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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